molecular formula C14H18N2O B8612012 1-butyl-5-(4-methoxyphenyl)-1H-imidazole CAS No. 74730-77-1

1-butyl-5-(4-methoxyphenyl)-1H-imidazole

Cat. No. B8612012
CAS RN: 74730-77-1
M. Wt: 230.31 g/mol
InChI Key: VHENFVJCJHCTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533550

Procedure details

A mixture of 11 parts of 1-butyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole monohydrochloride, 20 parts of Raney-nickel catalyst, 105 parts of ammonium hydroxide and 8 parts of methanol is stirred for 2 hours at room temperature. The Raney-nickel catalyst is filtered off and another 20 parts of Raney-nickel catalyst is added. The whole is stirred for another 2 hours at room temperature. The catalyst is filtered off and the filtrate is evaporated. The residue is taken up in a small amount of water and the product is extracted with dichloromethane. The extract is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (97:3 by volume) as eluent. The pure fractions are collected and the eluent is evaporated, yielding 8 of 1-butyl-5-(4-methoxyphenyl)-1H-imidazole as an oily residue.
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-butyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[CH:9][N:8]=[C:7]1SC)[CH2:3][CH2:4][CH3:5].[OH-].[NH4+]>[Ni].CO>[CH2:2]([N:6]1[C:10]([C:11]2[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=2)=[CH:9][N:8]=[CH:7]1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3|

Inputs

Step One
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-butyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)N1C(=NC=C1C1=CC=C(C=C1)OC)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Raney-nickel catalyst is filtered off
ADDITION
Type
ADDITION
Details
another 20 parts of Raney-nickel catalyst is added
STIRRING
Type
STIRRING
Details
The whole is stirred for another 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extract is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column-chromatography over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of trichloromethane and methanol (97:3 by volume) as eluent
CUSTOM
Type
CUSTOM
Details
The pure fractions are collected
CUSTOM
Type
CUSTOM
Details
the eluent is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)N1C=NC=C1C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.